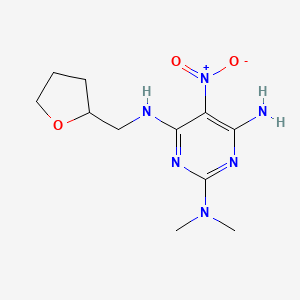![molecular formula C19H18BrN3O2 B14154044 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]- CAS No. 94051-77-1](/img/structure/B14154044.png)
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a morpholinophenyl group at the 3rd position of the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzonitrile, 4-morpholinobenzaldehyde, and acetic anhydride.
Formation of Quinazolinone Core: The initial step involves the cyclization of 2-amino-5-bromobenzonitrile with acetic anhydride to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with 4-morpholinobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the morpholinophenyl group at the 3rd position.
Final Product: The final product, 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups at the 6th position.
科学的研究の応用
6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It is studied for its potential as an inhibitor of specific enzymes and proteins involved in various biological pathways.
Medicine: The compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
6-chloro-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
6-fluoro-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
6-iodo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine and fluorine atoms, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
特性
CAS番号 |
94051-77-1 |
|---|---|
分子式 |
C19H18BrN3O2 |
分子量 |
400.3 g/mol |
IUPAC名 |
6-bromo-2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H18BrN3O2/c1-13-21-18-7-2-14(20)12-17(18)19(24)23(13)16-5-3-15(4-6-16)22-8-10-25-11-9-22/h2-7,12H,8-11H2,1H3 |
InChIキー |
PLSXEAPPFBANKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


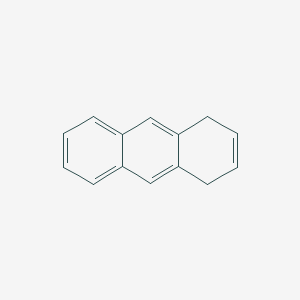
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
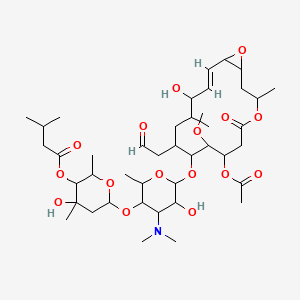
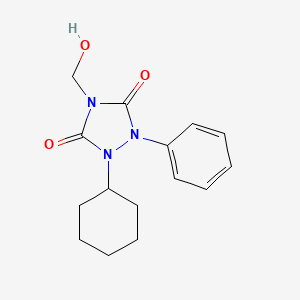
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
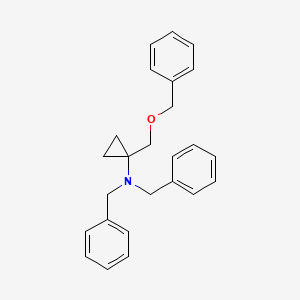

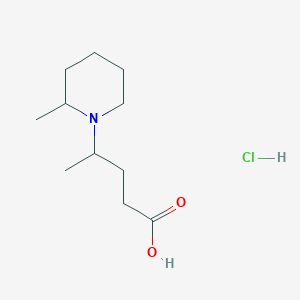
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
